N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC15182337
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O4 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C23H22N2O4/c1-13-15(3)28-20-11-21-19(10-18(13)20)14(2)17(23(27)29-21)4-5-22(26)25-12-16-6-8-24-9-7-16/h6-11H,4-5,12H2,1-3H3,(H,25,26) |
| Standard InChI Key | CLVPSZKGSBXXHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=NC=C4)C)C |
Introduction
N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that combines a pyridine moiety with a furochromen structure. This unique combination of functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound features a propanamide functional group attached to a furochromen core, which is significant for its potential interactions with biological targets.
Synthesis and Optimization
The synthesis of N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves several key steps, including the formation of the furochromen core and the attachment of the pyridine moiety via a propanamide linker. Optimization of reaction conditions is crucial to maximize yield and purity during synthesis.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activity, potentially including anti-inflammatory, anticancer, and antimicrobial properties. Its structure allows it to interact with various biological macromolecules, such as enzymes and receptors, which could modulate their activity and lead to therapeutic effects.
Table: Potential Biological Activities and Applications
| Compound Feature | Potential Biological Activity | Potential Applications |
|---|---|---|
| Pyridine Moiety | Interaction with biological targets | Medicinal chemistry, drug development |
| Furochromen Structure | Anti-inflammatory, anticancer properties | Treatment of inflammatory disorders, cancer |
| Propanamide Linker | Modulation of enzyme or receptor activity | Therapeutic applications in various diseases |
Research Findings and Future Directions
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. Interaction studies with biological systems are essential to understand how this compound interacts with enzymes or receptors, which will provide insights into its potential as a drug candidate.
Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Pyridine, furochromen, propanamide | Potential anti-inflammatory, anticancer |
| N-(pyridin-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Pyridine, furochromen, propanamide | Potential therapeutic applications |
| N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Furochromen, propanamide | Diverse biological activities |
Given the limitations in the available literature, further studies are required to fully explore the potential of N-(pyridin-4-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in medicinal chemistry and drug development.
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